rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans is a compound with significant interest due to its unique structural features and potential applications in various scientific fields. This compound features a trifluoromethoxy-substituted phenyl ring, which contributes to its distinctive properties and interactions with biological systems.
Preparation Methods
The synthesis of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves multiple steps:
Synthetic Routes and Reaction Conditions:
The cyclopropanation of an appropriate alkene precursor in the presence of a suitable catalyst and conditions yields the cyclopropan-1-amine framework.
Industrial Production Methods:
Large-scale synthesis may involve optimizing reaction conditions to enhance yield and purity, often employing flow chemistry or continuous manufacturing techniques.
Chemical Reactions Analysis
rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions:
Types of Reactions:
Oxidation: The compound can be oxidized to introduce new functional groups, typically under conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, often using metal hydrides such as lithium aluminum hydride, can modify the amine group.
Substitution: Various nucleophiles can substitute the trifluoromethoxy group or the amine moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Metal hydrides like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic agents under anhydrous conditions.
Major Products:
Oxidation products may include carboxylic acids or ketones.
Reduction can yield amines or alcohols.
Substitution reactions may produce various substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans has broad applications in scientific research:
Chemistry:
Used as a building block for the synthesis of complex molecules.
Its unique structure aids in studying cyclopropane chemistry.
Biology:
Used in the design of biologically active molecules.
Medicine:
Investigation into its potential as a therapeutic agent.
Studied for its effects on specific biological pathways.
Industry:
Potential use in developing novel agrochemicals.
Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves several steps:
Molecular Targets and Pathways:
The trifluoromethoxyphenyl group interacts with specific protein targets, modulating their activity.
The cyclopropane moiety contributes to the compound's stability and affinity for biological receptors.
Comparison with Similar Compounds
rac-(1R,2S)-2-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
rac-(1R,2S)-2-[4-(fluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
rac-(1R,2S)-2-[4-(methoxy)phenyl]cyclopropan-1-amine hydrochloride
This compound’s distinctive features and diverse applications make it an exciting subject for ongoing research and development. What sparked your interest in this compound?
Properties
CAS No. |
1807895-89-1 |
---|---|
Molecular Formula |
C10H11ClF3NO |
Molecular Weight |
253.6 |
Purity |
95 |
Origin of Product |
United States |
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